(S)-N-Nitrosofenfluramine

Mitochondrial Toxicology Hepatotoxicity Mechanism Oxidative Phosphorylation

The exclusive (S)-enantiomer standard for mitochondrial permeability transition (MPT) research, verified by chiral HPLC. This compound provides stereochemical accuracy essential for detecting adulteration in dietary supplements, as only the (S)-form was found in toxic samples. It induces concentration-dependent MPT, cytochrome c release, and mitochondrial uncoupling, serving as a validated positive control with cyclosporin A. Its unique metabolic pathway—primary conversion to norfenfluramine without detectable fenfluramine—enables clean pharmacokinetic and LC-MS/MS assay development. Research-use only under DEA regulation.

Molecular Formula C12H15F3N2O
Molecular Weight 260.26
CAS No. 646998-54-1
Cat. No. B609615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-Nitrosofenfluramine
CAS646998-54-1
SynonymsN-Nitrosofenfluramine, (S)-;  J1.936.463A; 
Molecular FormulaC12H15F3N2O
Molecular Weight260.26
Structural Identifiers
SMILESFC(C1=CC(C[C@H](C)N(CC)N=O)=CC=C1)(F)F
InChIInChI=1S/C12H15F3N2O/c1-3-17(16-18)9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9H,3,7H2,1-2H3/t9-/m0/s1
InChIKeyJVGWNJLSTCQSCZ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(S)-N-Nitrosofenfluramine (CAS 646998-54-1): Chemical Profile and Investigative Context for Forensic and Toxicological Research


(S)-N-Nitrosofenfluramine is a chiral N-nitroso derivative of fenfluramine, with the molecular formula C12H15F3N2O and a molecular weight of 260.26 g/mol [1]. This compound, existing as a distinct (S)-enantiomer with a defined stereocenter [1], was historically identified as a hepatotoxic adulterant in unregulated weight-loss supplements [2]. Unlike fenfluramine, which was formerly used as an anorectic agent, (S)-N-nitrosofenfluramine has no approved therapeutic use and is designated as a DEA-controlled substance available solely for research applications .

Why (S)-N-Nitrosofenfluramine Cannot Be Substituted with Other Nitrosamine Impurity Standards in Analytical Workflows


Generic substitution in analytical and toxicological research is precluded by three interdependent factors: stereochemical identity, toxicological mechanism divergence, and metabolic fate uniqueness. As a chiral molecule, the (S)-enantiomer was exclusively detected in toxic dietary supplements, with the (R)-enantiomer absent, indicating that stereochemistry is inextricably linked to the specific toxicological signature under investigation [1]. Furthermore, comparative studies demonstrate that N-nitrosofenfluramine induces cytotoxicity via mitochondrial uncoupling and permeability transition with significantly greater potency than its parent compound fenfluramine, suggesting the N-nitroso moiety confers a distinct mechanism of action not replicable by other nitroso compounds [2]. Finally, in vivo studies reveal that N-nitrosofenfluramine does not appreciably metabolize to fenfluramine but rather to norfenfluramine as its primary metabolite, with an exceptionally low bioavailability (<3%), differentiating its pharmacokinetic profile from related amines [3].

Quantitative Evidence Differentiating (S)-N-Nitrosofenfluramine from Fenfluramine, Norfenfluramine, and Racemic Mixtures


Enhanced Mitochondrial Uncoupling Compared to Fenfluramine in Isolated Rat Liver Mitochondria

In isolated rat liver mitochondria, (S)-N-nitrosofenfluramine acts as a more potent uncoupler of oxidative phosphorylation than fenfluramine. N-Nitrosofenfluramine causes a concentration-dependent increase in state-4 oxygen consumption (indicating uncoupling) and a corresponding decrease in state-3 oxygen consumption [1]. While the published abstract confirms fenfluramine was less toxic based on cell viability and mitochondrial membrane potential retention [1], the full paper contains the explicit quantitative mitochondrial respiration data.

Mitochondrial Toxicology Hepatotoxicity Mechanism Oxidative Phosphorylation

Induction of Mitochondrial Permeability Transition with Greater Potency Than Fenfluramine

In isolated mitochondria, (S)-N-nitrosofenfluramine induces mitochondrial permeability transition (MPT) more potently than fenfluramine. At concentrations of 0.25 to 1.0 mM in the presence of 50 μM Ca2+, N-nitrosofenfluramine elicited concentration-dependent mitochondrial swelling and cytochrome c release, both hallmarks of MPT induction [1]. These effects were prevented by cyclosporin A (0.2 μM), confirming MPT involvement.

Mitochondrial Permeability Transition Cytochrome c Release Cyclosporin A Inhibition

Metabolic Fate Divergence: Primary Conversion to Norfenfluramine, Not Fenfluramine

In rat pharmacokinetic studies following a single intraperitoneal dose of 25 mg/kg, N-nitrosofenfluramine did not generate fenfluramine as a detectable metabolite; instead, norfenfluramine was the primary metabolite [1]. The bioavailability of N-nitrosofenfluramine was calculated to be less than 3% [1].

Pharmacokinetics Metabolism Tissue Distribution

Differential Tissue Distribution: Liver and Kidney Accumulation Relative to Plasma

Following intraperitoneal administration to rats, N-nitrosofenfluramine exhibited preferential distribution to liver and kidney tissues. The area under the concentration-time curve (AUC(0-t)) of N-nitrosofenfluramine in the liver was 17.8 times greater than in plasma, and in the kidney was 32.6 times greater than in plasma [1]. Brain AUC exceeded plasma AUC by 6.6- to 12.1-fold [1].

Tissue Distribution Toxicokinetics Hepatotoxicity

Stereochemical Exclusivity in Toxic Adulteration: (S)-Enantiomer Detection with Absence of (R)-Enantiomer

Analysis of 10 Chinese slimming aid samples, including those from patients with fulminant hepatitis, using chiral HPLC, NMR, and GC/MS, revealed that all N-nitrosofenfluramine present was the (S)-enantiomer exclusively; no (R)-enantiomer was detected [1].

Chiral Analysis Forensic Chemistry Optical Purity

Absence of Anorectic Effect in Mice Despite Fenfluramine-like Structure

In CD-1 mice administered oral N-nitrosofenfluramine once daily for one week, no significant changes in body weight or food intake were observed, and the compound did not decrease serotonin (5HT) nerve activity as measured by quantitative autoradiography [1]. N-Nitrosofenfluramine inhibited 5HT reuptake only minimally and did not affect dopamine or norepinephrine reuptake or release [1].

Serotonin Reuptake Anorectic Activity Neuropharmacology

Validated Application Scenarios for (S)-N-Nitrosofenfluramine Based on Quantitative Evidence


Positive Control in Mitochondrial Dysfunction and MPT-Dependent Hepatotoxicity Assays

Use (S)-N-nitrosofenfluramine as a validated positive control in isolated hepatocyte or mitochondrial assays to induce and study mitochondrial permeability transition (MPT). The compound's demonstrated concentration-dependent (0.25-1.0 mM) induction of MPT, cytochrome c release, and mitochondrial uncoupling [1] provides a reliable reference for screening potential MPT inhibitors or assessing mitochondrial toxicity of novel compounds, with cyclosporin A (0.2 μM) serving as the corresponding inhibitor control .

Chiral Analytical Reference Standard for Forensic Authentication of Adulterated Supplements

Employ (S)-N-nitrosofenfluramine as a certified reference standard (purity ≥98% ) for chiral HPLC method development and validation aimed at detecting adulteration in dietary supplements or forensic samples. Given that only the (S)-enantiomer was detected in all toxic supplement samples associated with the 2001-2002 hepatotoxicity outbreak [1], a pure (S)-enantiomer standard is essential for accurate identification, retention time matching, and enantiomeric purity assessment in suspect products.

Pharmacokinetic Reference Compound for Low-Bioavailability, High-Tissue-Distribution Studies

Utilize (S)-N-nitrosofenfluramine in preclinical pharmacokinetic studies as a model compound exhibiting exceptionally low systemic bioavailability (<3% following i.p. administration) yet pronounced tissue accumulation, particularly in liver (17.8× plasma AUC) and kidney (32.6× plasma AUC) . This profile makes it suitable for investigating mechanisms of tissue-specific toxicity independent of high plasma exposure and for validating analytical methods designed to detect compounds with extensive extravascular distribution.

Metabolic Fate Reference Standard for N-Nitrosoamine Metabolism Studies

Apply (S)-N-nitrosofenfluramine in metabolism studies as a defined substrate to investigate N-nitrosoamine biotransformation pathways that do not involve reductive denitrosation back to the parent amine. The documented primary metabolism to norfenfluramine without detectable fenfluramine formation provides a clean metabolic signature for calibrating LC-MS/MS assays and for studying the enzymatic pathways responsible for N-nitroso compound disposition.

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